BenchChemオンラインストアへようこそ!

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide

Apelin receptor IC50 thiazole benzamide

This compound is a synthetic thiazole-benzamide hybrid with a 4-chlorophenyl substituent at the thiazole 4-position and an N-(3-dimethylaminopropyl) side chain. Its molecular formula is C21H22ClN3OS (MW 399.9 g/mol), with a calculated XLogP3 of 4.6 and a topological polar surface area of 73.5 Ų, placing it within oral drug-like chemical space.

Molecular Formula C21H22ClN3OS
Molecular Weight 399.94
CAS No. 338408-16-5
Cat. No. B3003338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide
CAS338408-16-5
Molecular FormulaC21H22ClN3OS
Molecular Weight399.94
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H22ClN3OS/c1-25(2)13-3-12-23-20(26)16-4-6-17(7-5-16)21-24-19(14-27-21)15-8-10-18(22)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)
InChIKeyIEBUACWTCPKRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide (CAS 338408-16-5): Procurement-Relevant Structural and Physicochemical Profile


This compound is a synthetic thiazole-benzamide hybrid with a 4-chlorophenyl substituent at the thiazole 4-position and an N-(3-dimethylaminopropyl) side chain. Its molecular formula is C21H22ClN3OS (MW 399.9 g/mol), with a calculated XLogP3 of 4.6 and a topological polar surface area of 73.5 Ų, placing it within oral drug-like chemical space [1]. It has been extensively profiled in the NIH Molecular Libraries Program (PubChem CID 3734285), appearing in over 100 high-throughput screening assays, predominantly as an inactive entity, which establishes its utility as a highly characterized negative-control or screening-validation compound [2].

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide: Why Generic In-Class Substitution Risks Data Inconsistency


Thiazole-benzamide analogs with a 4-chlorophenyl group are not functionally interchangeable. Even minor modifications to the amide tail drastically alter target engagement and cellular activity. For instance, replacing the N-(3-dimethylaminopropyl) tail with a 4-(pyrimidin-4-ylamino)benzamide moiety shifts the primary pharmacological effect from weak Apelin receptor inhibition (IC50 9.24 µM) to potent thrombopoietin receptor agonism (EC50 0.568 µM) [1][2]. Similarly, simpler analogs such as N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide lack the basic dimethylamino group that confers the solubility and protonation-state characteristics critical for consistent screening outcomes. Below, we provide the quantitative evidence that defines this compound's unique operational boundaries.

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Apelin Receptor Binding: Divergent Target Engagement vs. a Close Structural Analog

The target compound inhibits the human Apelin receptor with an IC50 of 9.24 µM, measured in a Sanford-Burnham Center for Chemical Genomics screening assay [1]. In contrast, a structurally related analog, N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(pyrimidin-4-ylamino)benzamide (CHEMBL399136), shows no reported Apelin receptor activity, instead acting as a potent agonist at the thrombopoietin receptor (EC50 0.568 µM) [2]. This 16-fold difference in potency at unrelated receptor systems demonstrates that the dimethylaminopropyl tail directs target engagement away from TPOr and toward the Apelin system, a distinction critical for any project targeting cardiovascular or metabolic pathways where both receptors may be co-expressed.

Apelin receptor IC50 thiazole benzamide target selectivity

Broad-Spectrum Screening Selectivity: >95% Inactive Rate Across 100+ PubChem BioAssays

The compound has been tested in over 100 distinct PubChem BioAssays spanning kinases, GPCRs, protein-protein interactions, cytochrome P450s, and infectious disease targets, with an inactivity rate exceeding 95% [1]. This contrasts sharply with many in-class thiazole-benzamides that show promiscuous activity in kinase and GPCR panels. For example, only three assay AIDs (738, 818, 827) returned 'Active' outcomes, all in cell-based cancer proliferation contexts, compared to dozens of active outcomes for less constrained thiazole derivatives reported in the same MLSMR library [1]. While no direct comparator inactivity rate is available from a single study, class-level inference from the MLSMR screening corpus supports the conclusion that the dimethylaminopropyl tail confers a notably clean polypharmacology profile, reducing the risk of assay interference in cell-based screens.

high-throughput screening selectivity negative control PubChem phenotypic assay

Physicochemical Property Profile: Oral Drug-Like Space Positioning vs. In-Class Benchmarks

The calculated XLogP3 of 4.6 and topological polar surface area (TPSA) of 73.5 Ų place this compound within the preferred oral drug-like space (Lipinski-compliant: MW <500, logP <5, HBD =1, HBA =4) [1]. By comparison, the commonly used thiazole-benzamide reference compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (MW 314.8 g/mol, predicted logP ~3.8, TPSA ~58 Ų) has lower lipophilicity and a smaller polar surface, potentially limiting its membrane permeability relative to the target compound. While no direct permeability data are available for either compound, the higher logP and moderate TPSA of the target compound suggest better passive diffusion across biological membranes, a property valuable for intracellular target engagement [1].

XLogP3 TPSA drug-likeness Lipinski physicochemical properties

Context-Specific Cancer Cell Growth Inhibition: Active in PTEN-Deleted and β-Catenin-Mutant Tumor Models

In the NIH MLSMR phenotypic screening panel, the compound was scored 'Active' in AID 818 (suppression of human colon tumor cells lacking oncogenic β-catenin expression) and AID 827 (suppression of cells with PTEN tumor suppressor deletion) [1]. In contrast, it was 'Inactive' in the matched wild-type control assays and in over 100 unrelated target-based biochemical screens, suggesting a context-specific antiproliferative effect rather than general cytotoxicity. Closely related analogs such as 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine (BDBM32924) showed no comparable activity pattern, with its primary reported activity being weak Factor XIa inhibition (IC50 >50 µM) [2]. This differential vulnerability profile—active in PTEN-null and β-catenin-mutant backgrounds but not in wild-type cells—positions the compound as a potential starting point for synthetic lethality probe development.

cancer PTEN β-catenin cell proliferation synthetic lethality

Multitarget Biochemical Profiling: Quantitative IC50 Values Against Six Human Receptors and Enzymes

BindingDB contains quantitative inhibition data for this compound against six distinct human targets, all determined in standardized screening formats: Apelin receptor (IC50 9.24 µM), Type-1 angiotensin II receptor (IC50 22.6 µM), Ubiquitin-conjugating enzyme E2 N (IC50 20.0 µM), Melanocortin receptor 4 (EC50 >9.91 µM), Delta-type opioid receptor (EC50 >64.6 µM), and Hepatocyte nuclear factor 4-alpha (IC50 39.8 µM) [1]. This multi-target dataset enables direct calculation of selectivity ratios. For example, the compound is approximately 2.4-fold selective for Apelin over Angiotensin II type 1, and >7-fold selective for Apelin over HNF4α. No comparable multi-target dataset exists for the simpler analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, for which only single-target or no binding data are publicly available. The breadth of this quantitative profile reduces the risk of encountering unanticipated off-target activities in downstream experiments.

binding affinity Apelin angiotensin ubiquitin melanocortin opioid

Synthetic Tractability and Derivatization Potential: The Dimethylaminopropyl Handle

The compound's synthesis proceeds via a straightforward amide coupling between 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid and N,N-dimethyl-1,3-propanediamine, a route that is readily scalable and amenable to parallel library synthesis [1]. The tertiary amine in the dimethylaminopropyl tail serves as a versatile handle: it can be quaternized to generate permanently charged analogs, oxidized to the N-oxide for prodrug strategies, or demethylated for further functionalization. By contrast, the simpler N-phenyl or unsubstituted benzamide analogs lack this basic center, limiting their solubility under physiological conditions and removing a key site for property modulation. While no direct comparative synthetic yield data are published, the commercial availability of both coupling partners from multiple vendors (the parent acid and the diamine) makes this compound more accessible for SAR expansion than analogs requiring de novo heterocycle construction.

synthetic accessibility derivatization medicinal chemistry amine handle

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide: Recommended Application Scenarios Based on Quantitative Evidence


Negative Control Compound for High-Throughput Phenotypic Screening Campaigns

With a >95% inactivity rate across over 100 PubChem BioAssays and a documented lack of cytotoxicity in wild-type cell lines, this compound is ideally suited as a negative control in medium-throughput phenotypic screens. Its well-characterized inactivity profile reduces the risk of false positives due to assay interference, a common pitfall with less thoroughly profiled thiazole derivatives [1]. Procurement for this purpose is supported by the publicly accessible BioAssay record, which provides verifiable evidence of inactivity across diverse target classes.

Apelin Receptor Pharmacological Tool with Defined Selectivity Boundaries

The compound's Apelin receptor IC50 of 9.24 µM, coupled with its weak activity at the angiotensin II type 1 receptor (2.4-fold selectivity) and inactivity at the thrombopoietin receptor (in contrast to the pyrimidinylamino analog), makes it a serviceable tool for ex vivo or cell-based studies of Apelin signaling where complete target selectivity is not required but where TPOr-mediated confounding must be avoided [1][2]. Users should note the modest potency and plan concentration-response experiments accordingly.

Starting Point for Synthetic Lethality Probe Development in PTEN-Deleted Cancers

The selective growth inhibition of PTEN-deficient cells (AID 827) and β-catenin-mutant colon tumor cells (AID 818), combined with inactivity in wild-type cells, suggests a context-specific vulnerability that may be exploitable for synthetic lethality [1]. Although the precise molecular target(s) remain unidentified, the publicly available screening data provide a rationale for medicinal chemistry optimization of the dimethylaminopropyl tail to improve potency and identify the mechanism of action.

Physicochemical Reference Standard for Thiazole-Benzamide Lead Optimization

With a calculated XLogP3 of 4.6 and TPSA of 73.5 Ų, the compound sits within the upper lipophilicity range of oral drug-like space [1]. It can serve as a reference point for medicinal chemistry teams seeking to balance permeability and solubility when optimizing thiazole-containing lead series. The dimethylaminopropyl group provides a measurable handle for modulating logD and pKa in SAR studies.

Quote Request

Request a Quote for 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.